Aluminum;dioxido(oxo)silane;hydron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

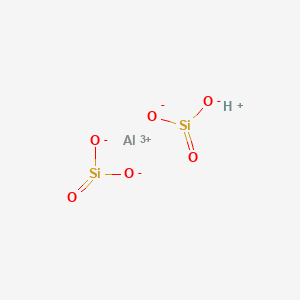

Aluminum;dioxido(oxo)silane;hydron is a compound that combines aluminum, silicon, and oxygen atoms.

Preparation Methods

The preparation of aluminum;dioxido(oxo)silane;hydron can be achieved through several synthetic routes. Common methods include:

Sol-Gel Method: This technique involves the hydrolysis and condensation of metal alkoxides.

Precipitation Method: This method involves the reaction of aluminum salts with a base to form aluminum hydroxide, which is then calcined to produce aluminum oxide.

Hydrothermal Method: This involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Chemical Reactions Analysis

Aluminum;dioxido(oxo)silane;hydron undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.

Reduction: It can also undergo reduction reactions, where it acts as an electron acceptor.

Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common reagents used in these reactions include transition metal catalysts and reducing agents like hydrosilanes . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Aluminum;dioxido(oxo)silane;hydron has a wide range of scientific research applications:

Biomedical Applications: The compound is used in drug delivery systems, biomedical imaging, and biosensing due to its biocompatibility and unique physicochemical properties.

Environmental Remediation: It is employed in the removal of pollutants from water and air, leveraging its high surface area and reactivity.

Energy Storage: The compound is used in the development of advanced energy storage systems, such as batteries and supercapacitors.

Mechanism of Action

The mechanism of action of aluminum;dioxido(oxo)silane;hydron involves its ability to participate in redox reactions. The compound can act as both an electron donor and acceptor, facilitating various catalytic processes . Its molecular targets include transition metal complexes and organic substrates, which it interacts with through its oxo and silane groups .

Comparison with Similar Compounds

Aluminum;dioxido(oxo)silane;hydron can be compared with other metal-oxo clusters, such as:

Polyoxometalates: These are clusters of transition metals and oxygen that have similar catalytic properties.

Aluminum Oxide Nanoparticles: These nanoparticles share some properties with this compound but differ in their specific applications and reactivity.

Silane Coupling Agents: These compounds are used to modify surfaces and improve adhesion, similar to some applications of this compound.

The uniqueness of this compound lies in its combination of aluminum, silicon, and oxygen, which imparts distinct catalytic and physicochemical properties .

Biological Activity

Aluminum dioxido(oxo)silane;hydron, also known as aluminum silicate, is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Aluminum dioxido(oxo)silane;hydron is characterized by its unique structure, which includes aluminum (Al), silicon (Si), and oxygen (O) atoms. The compound can be represented by the formula:

This structure contributes to its properties and interactions in biological systems.

Mechanisms of Biological Activity

The biological activity of aluminum dioxido(oxo)silane;hydron can be attributed to several mechanisms:

- Nutrient Uptake Enhancement : Research indicates that aluminum silicate can enhance nutrient uptake in plants, improving their stress resistance and overall health. This is achieved through interactions with specific transporters in plant cells.

- Antimicrobial Properties : Studies have shown that aluminum silicates possess antimicrobial properties, making them useful in various medical applications, including wound healing and as excipients in pharmaceutical formulations .

- Catalytic Activity : The compound has been explored for its catalytic properties in chemical reactions, particularly those involving hydrosilylation processes. Its ability to activate Si–H bonds is significant for various synthetic applications .

Applications in Medicine and Industry

Aluminum dioxido(oxo)silane;hydron finds applications across multiple domains:

- Pharmaceuticals : It is utilized as an excipient in drug formulations, enhancing the stability and bioavailability of active ingredients .

- Agriculture : The compound is used to improve soil quality and plant health by enhancing nutrient availability and uptake.

- Material Science : Its unique properties make it a candidate for use in ceramics and refractory materials, providing thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have highlighted the biological activity of aluminum dioxido(oxo)silane;hydron:

- Plant Growth Promotion : A study demonstrated that the application of aluminum silicate improved the growth of certain crops under stress conditions by enhancing their nutrient absorption capabilities.

- Antimicrobial Efficacy : Research published in Molecules indicated that aluminum silicate exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in medical applications such as wound dressings .

- Catalytic Applications : A comparative study on transition metal complexes showed that aluminum silicate could effectively catalyze reactions involving hydrosilanes, leading to higher yields of desired products compared to other catalysts .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Aluminum Silicate | Contains aluminum and silicon | Nutrient uptake enhancement |

| Magnesium Silicate | Lacks aluminum | Lower thermal stability |

| Sodium Magnesium Aluminosilicate | Contains sodium, affecting solubility | Varies based on sodium content |

Properties

Molecular Formula |

AlHO6Si2 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

aluminum;dioxido(oxo)silane;hydron |

InChI |

InChI=1S/Al.2O3Si/c;2*1-4(2)3/q+3;2*-2/p+1 |

InChI Key |

GBVDJIJOLUKNKI-UHFFFAOYSA-O |

Canonical SMILES |

[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.